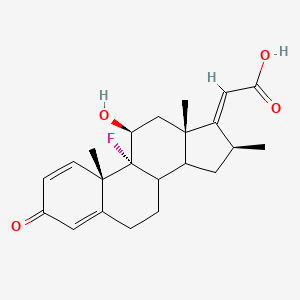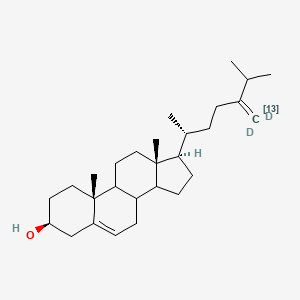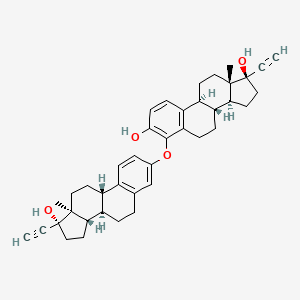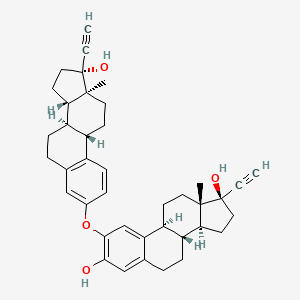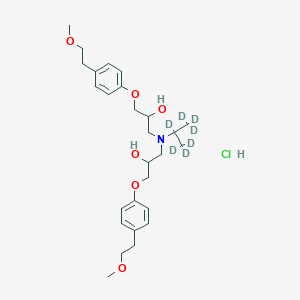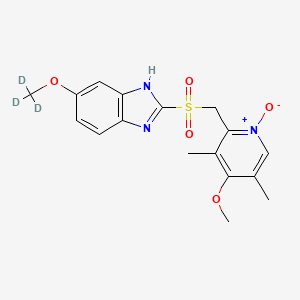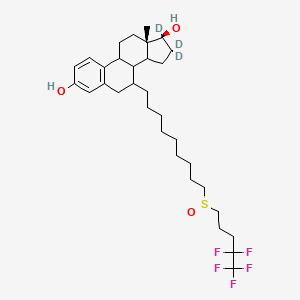
N-Methyl-d3-2-pyridone-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAS Number: 701-44-0 (unlabeled)
Wissenschaftliche Forschungsanwendungen
Metabolic Correlation and Excretion
N-Methyl-d3-2-pyridone-5-carboxamide (2-py) is a key metabolite of nicotinamide and nicotinic acid. Shibata & Matsuo (1989) found a significant correlation between daily niacin equivalent intake and the urinary excretion of 2-py in humans, suggesting its role as a biomarker for dietary niacin intake (Shibata & Matsuo, 1989).
Biosynthesis from Plant Constituents
Sastry & Waller (1972) identified N-methyl-5-carboxamide-2-pyridone (a form of 2-py) in Trewia nudiflora, a plant. This finding is significant as it indicates the presence of 2-py as a natural metabolite in plants, not just mammals (Sastry & Waller, 1972).
Role in Uremic Toxicity
Lenglet et al. (2016) and Rutkowski et al. (2003) identified N-methyl-2-pyridone-5-carboxamide as a uremic toxin, particularly in end-stage renal disease. This highlights its potential role in renal pathologies and the importance of understanding its metabolic processes in the context of kidney diseases (Lenglet et al., 2016), (Rutkowski et al., 2003).
Enzymatic Oxidation Studies
The work of Sugihara et al. (2006) on aldehyde oxidase activity in different rat strains using N1-methylnicotinamide and its conversion to 2-py as a parameter, provides insights into interspecies variations in metabolic enzyme activity. This research is crucial for understanding the metabolic pathways of nicotinamide derivatives (Sugihara et al., 2006).
Pharmacokinetics and Metabolic Pathways
Lang et al. (2010) developed a method to quantify 2-py and its related metabolites in human plasma and urine. This method is essential for understanding the pharmacokinetics of bioactive pyridines and their metabolites, especially after food consumption like coffee, which is a significant dietary source of these compounds (Lang et al., 2010).
Eigenschaften
Produktname |
N-Methyl-d3-2-pyridone-5-carboxamide |
|---|---|
Molekularformel |
C7H5D3N2O2 |
Molekulargewicht |
155.17 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



